molecular formula C15H18ClN3OS B2868009 1-(3-Chlorophenyl)-3-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)urea CAS No. 923673-16-9

1-(3-Chlorophenyl)-3-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)urea

Cat. No. B2868009
CAS RN: 923673-16-9
M. Wt: 323.84
InChI Key: IJENMLOGUNJOJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-3-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)urea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is also known as DCDMU or DCDMU-Cl, and its molecular formula is C14H18ClN3OS.

Scientific Research Applications

Nonpeptidic Agonists and Receptor Activity

Research has identified compounds structurally related to 1-(3-Chlorophenyl)-3-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)urea as nonpeptidic agonists for specific receptors such as the urotensin-II receptor. For instance, 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride (AC-7954) was discovered as a potent nonpeptidic agonist, demonstrating selective activation of the urotensin-II receptor. This compound serves as a pharmacological research tool and a potential drug lead, highlighting the importance of such compounds in receptor-targeted studies and drug development (Croston et al., 2002).

Corrosion Inhibition

1,3,5-Triazinyl urea derivatives have been evaluated for their efficiency as corrosion inhibitors for mild steel in acidic conditions. Such studies are crucial in materials science, particularly in preventing metal degradation in industrial applications. The investigation into the inhibition mechanism, including electrochemical and surface analysis, demonstrates the potential of urea derivatives in corrosion protection strategies (Mistry et al., 2011).

Photodecomposition Studies

Substituted phenylureas, including compounds related to 1-(3-Chlorophenyl)-3-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)urea, have been subject to photodecomposition studies. Such research is relevant in understanding the environmental fate of these compounds, particularly their breakdown under ultraviolet light or sunlight. This knowledge is critical in assessing the ecological impact of urea derivatives used in various industrial and agricultural applications (Jordan et al., 1964).

Allosteric Antagonist Activity

In the realm of neuropharmacology, certain urea derivatives have been identified as allosteric antagonists for cannabinoid CB1 receptors. These compounds, such as 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1), show promise in modulating CB1 receptor activity, offering insights into the development of new treatments for disorders involving the endocannabinoid system. This particular study explored the antagonist's effects on neuronal excitability within the cerebellum, contributing to a deeper understanding of CB1 receptor dynamics (Wang et al., 2011).

properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-(dimethylamino)-2-thiophen-2-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3OS/c1-19(2)13(14-7-4-8-21-14)10-17-15(20)18-12-6-3-5-11(16)9-12/h3-9,13H,10H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJENMLOGUNJOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)NC1=CC(=CC=C1)Cl)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)urea

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